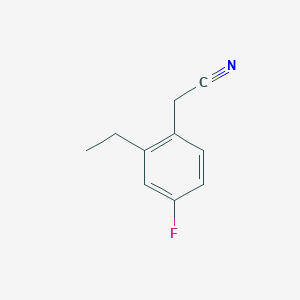

(2-Ethyl-4-fluorophenyl)acetonitrile

Description

(2-Ethyl-4-fluorophenyl)acetonitrile is an aromatic nitrile compound characterized by a phenyl ring substituted with an ethyl group at the ortho position and a fluorine atom at the para position, linked to an acetonitrile moiety. The nitrile group (-C≡N) confers reactivity typical of nitriles, while the substituents influence electronic, steric, and physicochemical properties. Such compounds are often intermediates in pharmaceuticals or agrochemicals due to the tunability of their reactivity and stability .

Properties

IUPAC Name |

2-(2-ethyl-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-2-8-7-10(11)4-3-9(8)5-6-12/h3-4,7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBDBKIFMQZAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-fluorophenyl)acetonitrile typically involves the reaction of 2-ethyl-4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of 2-ethyl-4-fluorobenzoic acid.

Reduction: Formation of 2-ethyl-4-fluorophenylmethanamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

(2-Ethyl-4-fluorophenyl)acetonitrile is utilized as a precursor in the synthesis of various pharmaceuticals. Its fluorinated structure enhances metabolic stability and bioavailability, making it a valuable building block in drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer properties against several cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |

Agrochemicals

The compound is also explored for use in agrochemicals due to its ability to enhance the efficacy of herbicides and pesticides. The incorporation of fluorine atoms can improve the lipophilicity of agrochemical formulations, leading to better absorption and effectiveness.

Case Study: Herbicide Development

Research indicates that this compound derivatives can serve as effective herbicides, demonstrating improved weed control compared to traditional compounds. The fluorinated structure contributes to greater herbicidal activity through enhanced interaction with plant enzymes.

Material Science

In material science, this compound is employed in the synthesis of specialty polymers and materials with specific properties such as increased thermal stability and resistance to degradation.

Application Example: Polymer Synthesis

The compound has been used as a monomer in the production of fluorinated polymers that exhibit unique thermal and mechanical properties. These materials find applications in electronics and coatings where durability is critical.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to Vancomycin |

| Escherichia coli | 64 | Comparable to Ciprofloxacin |

These findings suggest that the compound could be developed into new antibacterial agents, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-fluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. The molecular targets and pathways involved would vary based on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethyl and fluorine substituents differentiate this compound from analogs. Below is a comparative analysis:

| Property | (2-Ethyl-4-fluorophenyl)acetonitrile | 4-Fluorophenylacetonitrile | Phenylacetonitrile | (2-Methyl-4-fluorophenyl)acetonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 179.2 (estimated) | 135.1 | 117.1 | 149.2 |

| logP (estimated) | 2.1 | 1.3 | 1.0 | 1.8 |

| Boiling Point (°C) | ~250 (predicted) | ~215 | 195 | ~230 |

| Solubility in Water | Low | Moderate | Moderate | Low |

Key Observations :

- Ethyl vs. Methyl : The ortho-ethyl group increases steric hindrance and lipophilicity (logP) compared to methyl-substituted analogs, reducing water solubility .

Reactivity in Key Reactions

Hydrolysis

Nitriles hydrolyze to amides or carboxylic acids under acidic/basic conditions. However, ortho-ethyl hinders nucleophilic attack, leading to slower rates than 4-fluorophenylacetonitrile but faster than phenylacetonitrile .

Reduction

Reduction of nitriles to amines (e.g., using LiAlH₄) is influenced by substituents. The electron-withdrawing fluorine enhances nitrile reactivity, but steric effects from ethyl may slow reduction kinetics compared to less hindered analogs.

Grignard Reactions

Nitriles react with Grignard reagents to form ketones. The ethyl group may sterically hinder reagent approach, reducing yields compared to 4-fluorophenylacetonitrile.

Stability

This compound is expected to exhibit high thermal and oxidative stability due to the nitrile group’s inherent resistance to degradation. Fluorine’s electronegativity further stabilizes the aromatic ring against electrophilic substitution .

Biological Activity

(2-Ethyl-4-fluorophenyl)acetonitrile, a compound of increasing interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, mechanisms of action, and comparative analysis with similar compounds.

The compound is characterized by the presence of a fluorine atom and an ethyl group attached to a phenyl ring, which significantly influences its biological properties. The molecular formula is with a molecular weight of approximately 178.22 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and demonstrated effective inhibition.

- Minimum Inhibitory Concentrations (MICs) :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 - 0.0195 |

| S. aureus | 0.0098 |

| B. subtilis | 0.039 |

Anticancer Activity

In the context of cancer research, this compound has shown promise as a lead compound in the development of new anticancer agents.

- Cell Line Studies :

- In vitro studies on various cancer cell lines have indicated that the compound can inhibit cell proliferation significantly at concentrations as low as 0.5 μM.

- Comparative studies revealed that derivatives with similar structures exhibited varying degrees of effectiveness, suggesting structure-activity relationships (SAR) are crucial for optimizing anticancer activity .

| Cell Line | IC50 (μM) |

|---|---|

| A2780 (Cisplatin-sensitive) | <1 |

| A2780cis (Cisplatin-resistant) | <1 |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific biological targets such as enzymes or receptors. The fluorine atom enhances binding affinity and metabolic stability, making it an attractive scaffold for drug development.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound showed enhanced antibacterial activity when electron-withdrawing groups were present on the phenyl ring. This suggests that modifications can lead to improved efficacy against resistant strains .

- Anticancer Potential : Another investigation reported that derivatives of this compound exhibited significant cytotoxicity against ovarian cancer cells, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic: What are the critical safety protocols for handling (2-Ethyl-4-fluorophenyl)acetonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (≥0.7 mm thickness, tested for >480 minutes permeation resistance) and chemical-resistant goggles. Wear flame-resistant, anti-static lab coats to mitigate flammability risks .

- Ventilation: Conduct experiments in fume hoods with >8 air changes/hour to prevent vapor accumulation (flash point: <12.8°C, explosive limit >3% v/v) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid water jets to prevent vapor dispersion. Collect waste in sealed containers labeled for halogenated nitrile disposal .

- Emergency Response: For eye exposure, irrigate with water for ≥15 minutes; for inhalation, move to fresh air and monitor for cyanide toxicity symptoms (e.g., dizziness, respiratory distress) .

Basic: How is this compound synthesized, and what analytical techniques validate its purity?

Methodological Answer:

- Synthesis Route: Typically prepared via nucleophilic substitution of 2-ethyl-4-fluorobenzyl halides with cyanide sources (e.g., NaCN in DMF at 80°C). Monitor reaction progress by TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

- Purity Validation:

- HPLC: Use a C18 column with acetonitrile/water gradient (72% acetonitrile, 0.84 mL/min flow rate) and UV detection at 220 nm. Retention time consistency (±0.1 min) indicates purity .

- NMR: Confirm structure via ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, ethyl group triplet at δ 1.3 ppm) and ¹³C NMR (nitrile carbon at ~120 ppm) .

- X-ray Crystallography: Refine crystal structures using SHELXL (monoclinic space group P2₁/c, R-factor <5%) to confirm molecular geometry .

Advanced: How can researchers optimize reaction conditions to maximize yield while minimizing by-products?

Methodological Answer:

- Design of Experiments (DoE): Apply a 2-level factorial design to variables: temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (4–12 hrs). Use response surface methodology to identify optimal conditions (e.g., 80°C, 3 mol% catalyst, 8 hrs) .

- By-Product Analysis: Characterize impurities (e.g., hydrolyzed amides) via LC-MS. Use gradient elution (acetonitrile/0.1% formic acid) to resolve peaks and quantify by-products (<2% area) .

- Scale-Up Considerations: Maintain adiabatic conditions during exothermic steps (ΔH ~ -50 kJ/mol) and use inline IR spectroscopy to monitor nitrile formation in real time .

Advanced: How should discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Dynamic Effects: Assess solvent-dependent conformational changes (e.g., DMSO vs. CDCl₃) causing splitting variations. Use VT-NMR (25–60°C) to observe coalescence temperatures for rotamers .

- Computational Validation: Compare experimental ¹H shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to assign ambiguous peaks. Deviations >0.3 ppm suggest misassignment or impurity .

- Crystallographic Cross-Check: Resolve ambiguities via X-ray structure refinement in SHELXL. Overlay experimental and calculated structures to validate substituent positions .

Advanced: What strategies address phase separation challenges during purification of this compound?

Methodological Answer:

- Salt-Induced Phase Separation: Add NaCl (20% w/v) to acetonitrile/water mixtures to partition the nitrile into the organic layer (partition coefficient log P ~2.1) .

- Low-Temperature Extraction: Cool mixtures to -20°C to precipitate polar impurities while retaining the nitrile in acetonitrile (freezing point: -45.7°C) .

- Solvent Swap: Replace water with tert-butyl methyl ether (MTBE) in azeotropic distillation (40°C, 200 mbar) to enhance phase separation efficiency .

Advanced: How can researchers apply QbD principles to develop robust HPLC methods for quantifying trace impurities?

Methodological Answer:

- Critical Quality Attributes (CQAs): Define resolution (>1.5), tailing factor (<2.0), and runtime (<15 min) as targets. Use a Central Composite Design to optimize acetonitrile content (65–80%), flow rate (0.8–1.2 mL/min), and column temperature (25–35°C) .

- Risk Assessment: Prioritize factors (e.g., pH, ion-pair reagents) via Failure Mode Effects Analysis (FMEA). Validate robustness with ±2% acetonitrile variation and ±5°C temperature shifts .

- Method Control: Implement system suitability tests (SSTs) with reference standards (e.g., 100 µg/mL acetonitrile solutions) to ensure inter-day precision (RSD <2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.